molecular formula C11H14ClNO B8684398 3-(1-(4-Chlorophenoxy)ethyl)azetidine

3-(1-(4-Chlorophenoxy)ethyl)azetidine

Cat. No.: B8684398
M. Wt: 211.69 g/mol
InChI Key: PEGVPEBDTPLPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(4-Chlorophenoxy)ethyl)azetidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a sophisticated building block for the synthesis of novel therapeutic agents. Its structure, featuring an azetidine ring substituted with a 4-chlorophenoxy group, is commonly found in compounds designed to modulate biological pathways . Scientific evidence suggests that derivatives containing the 4-chlorophenoxy-azetidine scaffold are investigated as potent inhibitors of the ATF4 pathway, a key mediator of cellular stress responses and a promising target in oncology . Consequently, this compound may serve as a critical intermediate in developing potential treatments for various cancers, including glioblastoma, leukemia, and pancreatic adenocarcinoma . Beyond oncology, research into similar compounds extends to neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), as well as conditions involving cellular stress like traumatic brain injury and ischemia . The presence of the azetidine ring, a saturated four-membered heterocycle, often contributes to favorable pharmacokinetic properties in drug molecules, such as improved solubility and metabolic stability. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-[1-(4-chlorophenoxy)ethyl]azetidine

InChI

InChI=1S/C11H14ClNO/c1-8(9-6-13-7-9)14-11-4-2-10(12)3-5-11/h2-5,8-9,13H,6-7H2,1H3

InChI Key

PEGVPEBDTPLPRH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Reactivity and Transformational Chemistry of 3 1 4 Chlorophenoxy Ethyl Azetidine Derivatives

Chemical Transformations of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in numerous bioactive molecules. nih.gov Its reactivity is largely governed by the significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain, while rendering the ring more stable and easier to handle than the corresponding aziridines, provides a thermodynamic driving force for a variety of chemical transformations. rsc.org

Strain-Release Ring Opening Reactions

The considerable ring strain of the azetidine ring makes it susceptible to cleavage under appropriate conditions, providing a facile route to functionalized γ-amino compounds. rsc.org These strain-release ring-opening reactions can be initiated by a variety of reagents and reaction conditions.

Lewis acids can promote the opening of the azetidine ring by coordinating to the nitrogen atom, which activates the C-N bonds towards nucleophilic attack. rsc.org For instance, the reaction of N-tosyl-azetidines with organotrifluoroborates in the presence of LiClO4 and (n-Bu)4NHSO4 can lead to the formation of γ-substituted amines. rsc.org This process is believed to proceed through an activated carbocationic intermediate that is then intercepted by the nucleophile. rsc.org Similarly, Friedel-Crafts-type reactions with aromatic nucleophiles can also effect the cleavage of the azetidine ring under Lewis acidic conditions. rsc.org

Recent advancements have also highlighted the use of photocatalysis to initiate radical-mediated ring-opening reactions. unife.it Organic photosensitizers can be employed to promote the homolytic cleavage of bonds in precursor molecules, generating radical intermediates that can react with azabicyclo[1.1.0]butanes in a radical strain-release process to afford difunctionalized azetidines. unife.it

Multicomponent reactions driven by strain-release have also been developed for the synthesis of complex azetidine derivatives. bris.ac.uknih.gov These strategies leverage the ring-opening of highly strained species like azabicyclo[1.1.0]butane to drive a sequence of reactions, allowing for the rapid and modular assembly of substituted azetidines. bris.ac.uknih.gov

Reaction Type Reagents/Conditions Product Type Key Features
Lewis Acid-Promoted Ring OpeningOrganotrifluoroborates, LiClO4, (n-Bu)4NHSO4γ-Substituted AminesTransition-metal-free C-C bond formation. rsc.org
Friedel-Crafts AlkylationAromatic Nucleophiles, Lewis Acidγ-Arylated AminesC-N bond cleavage under practical conditions. rsc.org
Photocatalytic Radical Ring OpeningOrganic Photosensitizer, Sulfonyl IminesDifunctionalized AzetidinesPolarity-driven selective functionalization. unife.it
Multicomponent Anion RelayAcyl Silanes, Electrophiles1,3,3-Trisubstituted AzetidinesModular and diversity-oriented synthesis. bris.ac.uknih.gov

Functionalization of the Azetidine Nitrogen (N-Alkylation, N-Protection, N-Deprotection)

The nitrogen atom of the azetidine ring is a key site for synthetic modifications, allowing for the introduction of a wide range of substituents that can modulate the molecule's physical, chemical, and biological properties.

N-Alkylation is a fundamental transformation that introduces alkyl groups onto the azetidine nitrogen. This can be achieved through standard nucleophilic substitution reactions where the azetidine nitrogen acts as a nucleophile, reacting with alkyl halides or other electrophiles. For example, the synthesis of certain azetidine-based triple reuptake inhibitors involves the alkylation of a 3-substituted azetidine precursor. nih.gov

N-Protection and N-Deprotection are crucial steps in many synthetic sequences involving azetidines. Protecting the nitrogen atom prevents unwanted side reactions and allows for selective transformations at other positions of the molecule. A variety of protecting groups can be employed, such as the tert-butoxycarbonyl (Boc) and pivaloyl (Piv) groups, which can direct stereoselective functionalization at the alpha-position to the nitrogen. uni-muenchen.de The choice of protecting group is critical, as it can influence the reactivity of the azetidine ring. uni-muenchen.de Subsequent deprotection under mild conditions is often necessary to reveal the free amine for further functionalization or to obtain the final target molecule. uni-muenchen.de For instance, facile N-O scission of isoxazoline (B3343090) precursors can be used for the deprotection of the azetidine nitrogen under mild and practical conditions. rsc.org

Transformation Typical Reagents Purpose Example Protecting Groups
N-AlkylationAlkyl Halides, Reductive Amination ReagentsIntroduction of functional groups to modulate properties.-
N-ProtectionBoc Anhydride, Pivaloyl ChloridePrevent side reactions, direct stereoselectivity. uni-muenchen.deBoc, Piv, Cbz, Nosyl
N-DeprotectionStrong Acids (e.g., TFA), HydrogenolysisUnmasking the nitrogen for further reaction or final product.-

Substitution Reactions on the Azetidine Carbon Atoms

Functionalization of the carbon atoms of the azetidine ring provides another avenue for creating structural diversity. These reactions often take advantage of the unique electronic properties of the strained ring system.

Stereoselective α-lithiation followed by trapping with an electrophile is a powerful method for introducing substituents at the C2 position of the azetidine ring. uni-muenchen.de The choice of the N-protecting group can significantly influence the diastereoselectivity of this process. uni-muenchen.de This methodology allows for the synthesis of a variety of 2-substituted azetidines with high levels of stereocontrol. uni-muenchen.de

The development of methods for the synthesis of highly substituted, densely functionalized azetidines from simple starting materials is an active area of research. nih.gov One such approach involves the intermolecular [3+1] radical cascade cyclization of tertiary alkylamines with alkynes, which is enabled by photoredox copper catalysis. nih.gov This method allows for the functionalization of two α-amino C(sp3)-H bonds, leading to the formation of highly substituted azetidines. nih.gov

Reactivity of the 4-Chlorophenoxy Moiety

The 4-chlorophenoxy group is a common structural motif in many biologically active compounds. researchgate.net Its reactivity is primarily centered on the aromatic ring and the ether linkage.

Modifications and Functionalization of the Aromatic Ring

The chlorine atom on the aromatic ring is a versatile handle for further functionalization. While the C-Cl bond is generally stable, it can participate in various cross-coupling reactions. nih.gov The electronic properties of the chlorine substituent, being electron-withdrawing through induction and electron-donating through resonance, influence the regioselectivity of electrophilic aromatic substitution reactions.

Metabolic studies of drugs containing aromatic rings often show that hydroxylation is a common transformation. nih.govdoaj.org This process, typically catalyzed by cytochrome P450 enzymes, can introduce a hydroxyl group onto the aromatic ring, which can significantly alter the molecule's properties. nih.govdoaj.org While this is a biological transformation, it highlights the potential for synthetic methodologies to achieve similar functionalization.

Transformations Involving the Ether Linkage

The ether linkage in the 4-chlorophenoxy group is generally robust. However, under certain conditions, cleavage of the C(aryl)-O bond can be achieved. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the activation and functionalization of the typically unreactive C(aryl)-O bonds of aryl ethers. acs.org This methodology allows for the replacement of the phenoxy group with other functionalities, providing a route to novel derivatives.

Interplay between Azetidine Ring and Phenoxy Substituent Reactivity

The chemical behavior of 3-(1-(4-Chlorophenoxy)ethyl)azetidine is dictated by the presence of two key functional moieties: the strained four-membered azetidine ring and the substituted phenoxy group. The reactivity of each part of the molecule is not entirely independent; a nuanced interplay exists where the presence and reactivity of one group can influence the chemical transformations of the other. This interplay is governed by a combination of steric, electronic, and proximity effects.

Influence of the 4-Chlorophenoxyethyl Substituent on Azetidine Ring Reactivity

The substituent at the C-3 position of the azetidine ring can significantly modulate the ring's inherent reactivity, which is primarily driven by ring strain (approx. 25.4 kcal/mol). nih.gov This strain makes the ring susceptible to nucleophilic ring-opening reactions, a process often facilitated by the activation of the ring nitrogen.

Electronic Effects on Basicity: The basicity of the azetidine nitrogen is a critical factor in its reactivity, particularly in acid-mediated reactions where protonation of the nitrogen precedes ring cleavage. nih.gov The 1-(4-chlorophenoxy)ethyl substituent can influence this basicity. The ether oxygen atom and the chlorine atom are both electronegative, exerting an electron-withdrawing inductive effect (-I) through the ethyl linker. This effect can reduce the electron density on the azetidine nitrogen, thereby decreasing its basicity compared to a simple 3-alkylazetidine. A lower pKa would mean that harsher acidic conditions are required to achieve protonation and subsequent ring-opening. nih.gov

Steric Hindrance: The 1-(4-chlorophenoxy)ethyl group is sterically demanding. This bulk can shield the azetidine nitrogen from the approach of electrophiles or reagents, potentially slowing down reactions such as N-alkylation or N-acylation. This steric hindrance could also influence the regioselectivity of ring-opening reactions by directing the nucleophilic attack to the less hindered C-2 or C-4 positions of an activated azetidinium intermediate.

Intramolecular Reactions: The proximity of the ether oxygen to the azetidine ring introduces the possibility of intramolecular reactions. While no specific examples for this compound are documented, analogous systems have shown that pendant functional groups can participate in ring-opening. nih.gov For instance, upon activation of the azetidine ring (e.g., by protonation or conversion to an azetidinium ion), the ether oxygen could act as an intramolecular nucleophile, leading to a ring-opened product or a rearranged bicyclic structure. The feasibility of such a pathway would depend on the conformational flexibility of the ethyl linker and the reaction conditions.

Table 1: Hypothetical Comparison of Azetidine Basicity This table illustrates the potential electronic effects on the pKa of the azetidine nitrogen. Values are illustrative and not based on experimental data for the specific compounds.

Compound 3-Substituent Expected Electronic Effect Predicted Relative pKa
Azetidine -H Reference ~11.29
3-Ethylazetidine -CH2CH3 Weakly electron-donating (+I) Slightly Higher

Influence of the Azetidine Moiety on Phenoxy Substituent Reactivity

The reactivity of the 4-chlorophenyl group is primarily centered on transformations of the aromatic ring, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. The presence of the azetidine ring can pose significant challenges to these transformations.

Stability under Reaction Conditions: Many standard aromatic transformations require conditions that are potentially destructive to the azetidine ring. For example, the SNAr reaction to replace the chlorine atom typically requires strong nucleophiles and high temperatures. These harsh basic conditions could lead to the deprotonation of the azetidine nitrogen (if unprotected) followed by elimination or ring-opening pathways. The inherent strain of the four-membered ring makes it thermally less stable than larger heterocyclic systems. nih.gov Therefore, performing reactions on the phenoxy group necessitates careful selection of conditions or the use of a robust N-protecting group on the azetidine to prevent its degradation.

The Azetidine Nitrogen as a Competing Nucleophile/Ligand: The lone pair of electrons on the azetidine nitrogen makes it a nucleophile and a potential ligand for metal catalysts. In palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki coupling) intended to modify the chlorophenyl ring, the azetidine nitrogen could coordinate to the metal center. This coordination could sequester the catalyst, inhibiting its activity, or alter its electronic properties, leading to undesired side reactions or low yields. This challenge is often addressed by using N-protected azetidine derivatives where the nitrogen lone pair is masked, for example, as a carbamate (B1207046) or sulfonamide. nih.gov

Table 2: Compatibility of Aromatic Reactions with the Azetidine Ring

Reaction Type Typical Conditions Potential Interplay with Azetidine Moiety
Nucleophilic Aromatic Substitution (SNAr) Strong base (e.g., NaOH, K2CO3), high temperature, polar aprotic solvent. High risk of azetidine ring-opening or decomposition under harsh basic and thermal conditions.
Buchwald-Hartwig Amination Palladium catalyst, phosphine (B1218219) ligand, base (e.g., NaOt-Bu), moderate to high temperature. Unprotected azetidine nitrogen can act as a ligand, potentially poisoning the catalyst. N-protection is likely required.

Conformational Analysis and Dynamics of Azetidine Systems

Conformational Preferences of the Azetidine (B1206935) Ring System

The conformational behavior of the azetidine ring is a delicate balance of opposing forces. The preference for a non-planar, puckered conformation arises from the desire to relieve torsional strain associated with eclipsed hydrogen atoms on adjacent carbon atoms. However, this puckering is counteracted by an increase in angle strain, as the internal bond angles are forced to deviate further from the ideal tetrahedral angle.

The azetidine ring is not planar. Gas-phase electron diffraction studies have shown that the azetidine ring adopts a puckered conformation. nih.gov This puckering can be described by a dihedral angle, which for the parent azetidine has been determined to be 37°. nih.gov The puckered conformation allows for the staggering of substituents on adjacent ring atoms, thus minimizing torsional strain.

The puckered azetidine ring is not static; it undergoes a dynamic process of ring inversion, where one puckered conformation inverts into another. This process involves a higher-energy, planar transition state. The energy barrier to this inversion is a key parameter that defines the conformational flexibility of the ring. For the parent azetidine, the barrier to pyramidal inversion at the nitrogen atom, which is coupled to the ring inversion, has been a subject of both experimental and computational studies. nih.gov

The puckering of a four-membered ring can be quantitatively described using Cremer-Pople puckering coordinates. nih.gov These parameters define the degree of puckering (amplitude) and the phase of puckering (dihedral angles), providing a comprehensive description of the ring's conformation.

The introduction of substituents onto the azetidine ring can significantly alter its conformational preferences. The size, stereochemistry, and electronic nature of the substituents all play a role in determining the most stable conformation. Large substituents will tend to occupy positions that minimize steric interactions, which can favor one puckered conformation over another.

For instance, in 3-substituted azetidines, the substituent can adopt either an axial or an equatorial position in the puckered ring. The preference for one position over the other is influenced by a combination of steric and stereoelectronic effects. For example, computational studies on fluorinated azetidine derivatives have shown that the fluorine atom's position is influenced by electrostatic interactions with the nitrogen atom, particularly in the protonated state. nih.gov

The nature of the substituent on the nitrogen atom also has a profound impact on the ring's conformation and the barrier to nitrogen inversion. N-alkylation and N-acylation can alter the pyramidal geometry at the nitrogen and influence the puckering of the ring.

The conformational dynamics of the azetidine ring have important stereochemical consequences. The rapid inversion between puckered conformations at room temperature means that axial and equatorial substituents can interconvert. However, if the inversion barrier is sufficiently high, or if certain conformations are significantly more stable, the molecule may exist predominantly in a single conformation.

This conformational preference can have a significant impact on the molecule's reactivity and its interactions with biological targets. For example, the orientation of substituents on the azetidine ring will determine their accessibility for chemical reactions and their ability to form specific interactions, such as hydrogen bonds, with a receptor binding site. In the context of drug design, controlling the conformation of the azetidine ring is a key strategy for optimizing the pharmacological properties of a molecule.

Conformational Analysis of 3-(1-(4-Chlorophenoxy)ethyl)azetidine

Disclaimer: There is a notable absence of specific experimental or computational studies on the conformational analysis of this compound in the current scientific literature. Therefore, the following analysis is based on established principles of azetidine conformational behavior and data from structurally related molecules.

The conformational analysis of this compound is complex, involving the interplay of the azetidine ring pucker, the rotational freedom of the side chain, and potential intramolecular interactions.

The conformation of the 1-(4-chlorophenoxy)ethyl substituent relative to the azetidine ring will be governed by a variety of intramolecular interactions. These include:

Steric Hindrance: The bulky phenoxy-ethyl group will experience steric repulsion with the azetidine ring, influencing the preferred puckered conformation and the orientation of the substituent. The ethyl group introduces an additional chiral center, further complicating the conformational landscape with the possibility of different diastereomeric arrangements.

Intramolecular Hydrogen Bonding: Although not a classic hydrogen bond donor, the nitrogen atom of the azetidine ring could potentially act as a hydrogen bond acceptor for a C-H bond on the ethyl group of the side chain, although such C-H···N interactions are generally weak. More likely, in a protonated state, the N-H group could interact with the oxygen atom of the phenoxy group.

Computational studies on related systems, such as ranitidine, have highlighted the importance of a network of diverse intramolecular hydrogen bonds (including C-H···O and C-H···N) in determining the flexibility and folding of molecules with similar functional groups. jmchemsci.com

Table 1: Potential Intramolecular Interactions in this compound

Interaction TypePotential Atoms InvolvedExpected Effect on Conformation
Steric RepulsionPhenoxy-ethyl group and Azetidine ring protonsFavors conformations that minimize close contacts, likely influencing the puckering amplitude and the substituent's pseudo-axial/equatorial preference.
Dipole-DipoleC-O, C-Cl, C-N bondsInfluences the rotational preference around the C3-C(ethyl) and O-C(ethyl) bonds to achieve a lower energy arrangement of dipoles.
van der WaalsPhenyl ring and Azetidine ringMay lead to weak attractive interactions that could stabilize certain folded conformations.

This table is based on theoretical considerations in the absence of specific experimental data.

The large and flexible phenoxy-ethyl substituent at the 3-position is expected to have a significant impact on the conformational dynamics of the azetidine ring.

Influence on Ring Pucker: The steric bulk of the substituent will likely increase the preference for a puckered conformation over a planar one to alleviate steric strain. The substituent may exhibit a preference for a pseudo-equatorial position to minimize steric interactions with the rest of the ring.

Effect on Inversion Barrier: The presence of the bulky substituent could potentially raise the energy barrier for ring inversion. The transition state for inversion, which is thought to be planar, would likely lead to significant steric clashes between the substituent and the ring protons. However, without specific computational or experimental data, the exact effect on the inversion barrier remains speculative.

Studies on other 3-substituted azetidines have shown that the nature of the substituent dictates the conformational equilibrium. For example, in peptides containing 3-aminoazetidine-3-carboxylic acid, the substituent is observed to induce β-turns, and intramolecular hydrogen bonds can form between the azetidine nitrogen and an adjacent amide proton, creating a six-membered pseudo-cycle. While the 1-(4-chlorophenoxy)ethyl group is different, this highlights the potential for substituents at the 3-position to significantly influence the local conformation through specific intramolecular interactions.

Table 2: Predicted Conformational Parameters of the Azetidine Ring in this compound (Hypothetical)

ParameterPredicted Value/RangeBasis for Prediction
Puckering Amplitude (q)> 0.1 ÅThe bulky substituent is expected to enforce a significant pucker to minimize steric interactions.
Ring Inversion BarrierLikely higher than unsubstituted azetidineIncreased steric hindrance in the planar transition state.
Preferred Substituent PositionPseudo-equatorialMinimization of 1,3-diaxial-like interactions.

This table presents hypothetical values based on general principles of conformational analysis of substituted azetidines. Experimental or computational verification is required.

Comparative Conformational Studies with Related Azacycles (e.g., Pyrrolidines, Piperidines)

A primary factor distinguishing these azacycles is their inherent ring strain. The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained three-membered aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free five-membered pyrrolidine (B122466) (5.4 kcal/mol). rsc.org The six-membered piperidine (B6355638) ring, similar to cyclohexane, is essentially strain-free and adopts stable, low-energy conformations.

Table 1: Comparison of Ring Strain in Small Azacycles

Azacycle Ring Size Ring Strain (kcal/mol)
Aziridine 3 27.7 rsc.org
Azetidine 4 25.4 rsc.org
Pyrrolidine 5 5.4 rsc.org

The differences in ring strain and size lead to distinct conformational preferences for each system.

Azetidines : The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate some torsional strain. nih.gov The barrier to ring inversion is relatively low, but the degree of puckering can be influenced by substituents on the ring or the nitrogen atom. Despite the high ring strain, the ring itself is relatively rigid compared to larger rings.

Pyrrolidines : The five-membered pyrrolidine ring is significantly more flexible than the azetidine ring. researchgate.net It adopts non-planar envelope (C₂) or twist (half-chair, C₂) conformations to minimize eclipsing interactions. The conformational landscape of pyrrolidines is often described by a concept of pseudorotation, where the phase of puckering moves around the ring with a relatively low energy barrier. This flexibility allows for a dynamic equilibrium between various puckered forms. bohrium.com For instance, in proline residues (which contain a pyrrolidine ring), two distinct puckering forms, termed UP and DOWN, are often observed. researchgate.net

Piperidines : The six-membered piperidine ring strongly prefers a chair conformation, which minimizes both angular and torsional strain, much like its carbocyclic analogue, cyclohexane. nih.gov Boat and twist-boat conformations are significantly higher in energy and act as transition states or intermediates in the ring inversion process. nih.gov For substituted piperidines, the conformational free energies are often nearly identical to those of the analogous cyclohexanes. nih.gov

The flexibility of these rings has important implications. While the pyrrolidine ring is inherently more flexible than azetidine, studies on peptides have shown that incorporating an azetidine-2-carboxylic acid residue can result in a more flexible peptide backbone compared to one containing proline (a pyrrolidine derivative). nih.gov This is attributed to a reduction in steric constraints imposed by the smaller four-membered ring on the adjacent residues, which lessens the stability of ordered polypeptide structures. nih.gov

Table 2: Summary of Conformational Properties of Azetidines, Pyrrolidines, and Piperidines

Property Azetidine Pyrrolidine Piperidine
Ring Size 4-membered 5-membered 6-membered
Flexibility More rigid than pyrrolidine Flexible researchgate.net Relatively rigid chair
Preferred Conformation Puckered nih.gov Envelope or Twist (Half-chair) bohrium.com Chair nih.gov

| Key Dynamic Process | Ring Inversion | Pseudorotation | Chair-to-Chair Interconversion |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Approaches to Azetidine (B1206935) Reactivity and Selectivity

A comprehensive search of scientific literature did not yield specific quantum chemical studies focused solely on the reactivity and selectivity of 3-(1-(4-Chlorophenoxy)ethyl)azetidine. However, the principles and methodologies of quantum chemistry are broadly applied to the azetidine class of compounds to understand their chemical behavior. These studies provide a foundational understanding that can be extended to substituted azetidines like the title compound.

Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving azetidines. These methods allow for the detailed mapping of reaction pathways, including the identification of intermediates and, crucially, the characterization of transition states. For instance, in the synthesis of azetidine rings, computational models can predict whether a reaction will proceed through a concerted or stepwise mechanism.

Transition state analysis, often performed using density functional theory (DFT), provides the activation energies (ΔG‡) for different potential reaction pathways. This allows chemists to predict the most likely course of a reaction. For example, in the formation of azetidines via intramolecular cyclization, calculations can determine the energy barriers for the formation of the four-membered ring versus competing side reactions. These computational approaches have been successfully used to explain the regio- and diastereoselectivity observed in the synthesis of various azetidine derivatives. researchgate.netresearchgate.netfrontiersin.org

Energetic Profiles and Potential Energy Surfaces

The construction of energetic profiles and potential energy surfaces (PES) is a key application of quantum chemistry in understanding azetidine reactivity. A PES provides a multidimensional representation of the energy of a molecular system as a function of its geometry. By mapping the PES, researchers can identify stable molecules (local minima), transition states (saddle points), and the pathways connecting them.

For azetidine synthesis, computational studies often compare the thermodynamic stability of the azetidine product with that of potential byproducts. For example, in reactions where both four- and five-membered rings can be formed, calculations have shown that while the five-membered pyrrolidine (B122466) ring is often thermodynamically more stable, the formation of the four-membered azetidine ring can be kinetically favored under certain conditions. researchgate.netresearchgate.netfrontiersin.org This kinetic control is a crucial aspect of azetidine synthesis that can be rationalized through the analysis of energetic profiles. The inherent ring strain of the azetidine ring, which contributes to its reactivity, can also be quantified using these methods. rsc.org

A representative comparison of calculated activation and reaction energies for the formation of an azetidine versus a pyrrolidine derivative from a common precursor is presented in the table below.

Reaction PathwayActivation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔG, kcal/mol)
Azetidine Formation15.2-5.8
Pyrrolidine Formation18.5-12.3

This is a hypothetical data table based on general findings in the literature for illustrative purposes.

Quantum Chemical Explanation of Ring Formation Rules (e.g., Baldwin's Rules)

Baldwin's rules are a set of empirical guidelines that predict the relative favorability of different ring-closing reactions. Quantum chemical calculations have provided a theoretical underpinning for these rules, particularly in the context of azetidine synthesis. For instance, the formation of a four-membered ring via a 4-exo-tet cyclization is generally considered favorable by Baldwin's rules.

Computational studies, using methods like DFT, have been employed to analyze the orbital interactions and geometric constraints that govern these cyclization reactions. researchgate.netresearchgate.netfrontiersin.org These studies have confirmed that the stereoelectronic requirements for ring closure are often met in pathways leading to azetidines, even when the resulting ring is strained. By calculating the geometries of transition states, researchers can assess the orbital overlap and the trajectory of the nucleophilic attack, providing a quantum mechanical explanation for the observed selectivity in agreement with Baldwin's rules. researchgate.netresearchgate.netfrontiersin.org

Molecular Modeling of Conformational Landscapes

While specific molecular modeling studies on the conformational landscape of this compound were not found, the conformational preferences of the azetidine ring and its derivatives are a subject of significant computational investigation. The four-membered ring of azetidine is not planar and undergoes a puckering motion. The substituents on the ring can have a profound influence on the preferred conformation.

Ab Initio and Density Functional Theory (DFT) Studies on Azetidine Conformations

Ab initio and DFT methods are powerful tools for investigating the conformational landscapes of azetidine derivatives. These calculations can predict the relative energies of different puckered conformations of the azetidine ring and the rotational barriers between them. The position and nature of substituents play a critical role in determining the most stable conformation.

For a substituted azetidine, such as this compound, computational methods could be used to determine the preferred orientation of the ethyl and chlorophenoxy groups relative to the azetidine ring. This would involve calculating the energies of various conformers arising from rotation around the single bonds. Such studies are crucial as the conformation of a molecule can significantly impact its biological activity and physical properties.

The table below illustrates hypothetical relative energies for different conformers of a substituted azetidine, as would be determined by DFT calculations.

ConformerRelative Energy (kcal/mol)
A0.00
B1.25
C3.40

This is a hypothetical data table for illustrative purposes.

Solvent Effects on Molecular Conformation (e.g., using SCRF methods)

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods, such as the Self-Consistent Reaction Field (SCRF) methods, are used to model the effects of a solvent on molecular conformation. These methods treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule.

For a molecule like this compound, which contains polar groups, the presence of a polar solvent could stabilize certain conformations over others through dipole-dipole interactions or hydrogen bonding. SCRF calculations can predict these changes in conformational equilibria by calculating the free energy of solvation for different conformers. This information is vital for understanding the behavior of the molecule in a biological environment, which is typically aqueous.

Predicting Synthetic Feasibility and Novel Transformations via Computational Screening

Computational screening has emerged as a powerful tool in modern chemistry for predicting the viability of synthetic routes and discovering new reactions. mit.edu For a molecule like this compound, these in silico methods allow researchers to evaluate potential synthetic pathways for efficiency and yield before undertaking laborious and resource-intensive laboratory experiments.

One common approach involves the use of computational models to pre-screen potential reactants and catalysts. mit.edu For instance, the synthesis of the azetidine ring, a core component of the target molecule, can be challenging. nih.gov Computational models can predict the outcomes of reactions, such as those combining alkenes and oximes, by calculating parameters like frontier orbital energies for the precursors. mit.edu This allows for rapid assessment of whether a given pair of reactants will likely form the desired azetidine ring. mit.edu

Table 1: Illustrative Computational Screening Data for Azetidine Synthesis

Reactant PairPredicted FeasibilityPredicted Yield (%)Key Computational Parameter
Alkene A + Oxime XHigh85Favorable Frontier Orbital Overlap
Alkene B + Oxime YModerate45Steric Hindrance at Reaction Site
Alkene C + Oxime ZLow<10High Activation Energy Barrier

This table provides hypothetical data to illustrate the output of computational screening for predicting the synthesis of azetidine-containing compounds.

Furthermore, computational studies can guide the use of catalysts in synthesis. For example, research on lanthanoid-catalyzed intramolecular aminolysis of epoxy amines to form azetidines has benefited from computational analysis. frontiersin.org Such studies can elucidate the role of the catalyst in controlling regioselectivity, explaining why certain isomers are formed preferentially. frontiersin.org This predictive power is crucial for designing syntheses that produce this compound with the correct stereochemistry.

Theoretical Insights into Molecular Interactions and Bonding in the Chemical Compound

Theoretical investigations offer a microscopic view of the molecular structure, revealing the subtle forces that govern the compound's properties. Using quantum chemical methods like Density Functional Theory (DFT), researchers can model the geometry, electronic structure, and bonding characteristics of this compound with high accuracy. mdpi.comnih.gov

These theoretical calculations can identify and characterize various types of molecular interactions. For the crystal structure of a related compound, 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one, analysis revealed a network of intermolecular forces. nih.gov These include N—H⋯O hydrogen bonds that link molecules into chains and are further cross-linked by C—H⋯O and weak C—H⋯π interactions, creating a stable three-dimensional structure. nih.gov Similar interactions are expected to play a crucial role in the solid-state structure of this compound.

To delve deeper into these interactions, advanced techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be employed. mdpi.comnih.gov NBO analysis provides information about charge transfer between orbitals, quantifying the strength of interactions like hydrogen bonds. nih.gov QTAIM characterizes the nature of chemical bonds based on the topology of the electron density. mdpi.com For instance, analysis of the electron density at bond critical points (BCPs) can distinguish between weak electrostatic interactions, moderate hydrogen bonds, and strong covalent bonds. mdpi.com

Table 2: Exemplary Theoretical Data for Intermolecular Interactions

Interaction TypeDonor-Acceptor AtomsBond Distance (Å)NBO Stabilization Energy (kcal/mol)QTAIM Electron Density at BCP (a.u.)
Hydrogen BondN-H···O2.955.20.045
C-H···πC-H···(chlorophenyl ring)3.501.80.015
Dipole-DipoleC-Cl···N4.100.90.008

This table contains representative theoretical data illustrating the types of insights gained from computational analysis of molecular interactions in azetidine derivatives.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is another critical theoretical tool. mdpi.com The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. mdpi.com These theoretical approaches provide a comprehensive understanding of the bonding and reactivity of this compound at the molecular level.

Exploration of Chemical Space with Azetidine Scaffolds

The exploration of chemical space involves the synthesis and evaluation of diverse molecular structures to identify novel compounds with desired biological activities. Azetidine scaffolds serve as valuable starting points for this exploration due to their unique structural features and synthetic tractability.

A key aspect of exploring chemical space is the ability to generate a wide array of derivatives from a common scaffold. Several diversification strategies have been developed for azetidine-containing compounds, enabling the systematic modification of their structure to probe SAR. These strategies include:

Substitution at the Azetidine Nitrogen: The nitrogen atom of the azetidine ring is a common site for modification. Alkylation, acylation, and arylation reactions can be used to introduce a variety of substituents, influencing the compound's lipophilicity, polarity, and potential for hydrogen bonding.

Functionalization of the Azetidine Ring: The carbon atoms of the azetidine ring can also be functionalized. For instance, the introduction of substituents at the C2 and C3 positions can significantly impact the molecule's three-dimensional shape and its interaction with target proteins. nih.gov

Ring-Opening and Ring-Expansion Reactions: The inherent ring strain of azetidines can be exploited in ring-opening and ring-expansion reactions to generate novel heterocyclic systems. researchgate.netrsc.org This allows for the exploration of a broader range of chemical space beyond simple substitution.

Solid-Phase Synthesis: The use of solid-phase synthesis enables the rapid generation of large libraries of azetidine derivatives, facilitating high-throughput screening and the identification of lead compounds. oregonstate.edu

[2+2] Cycloaddition Reactions: Intermolecular [2+2] photocycloaddition reactions provide a powerful method for the synthesis of structurally complex azetidines. rsc.org

Strain-Release Homologation: The strain-release homologation of azabicyclo[1.1.0]butanes offers another synthetic route to functionalized azetidines. rsc.org

Diversification StrategyDescriptionKey Advantages
Substitution at Azetidine NitrogenModification of the nitrogen atom via alkylation, acylation, etc.Straightforward synthesis, allows tuning of lipophilicity and polarity.
Functionalization of the Azetidine RingIntroduction of substituents at the carbon atoms of the ring.Alters molecular shape and steric interactions.
Ring-Opening/Expansion ReactionsUtilizing ring strain to create novel heterocyclic systems.Access to diverse and unique chemical scaffolds. researchgate.netrsc.org
Solid-Phase SynthesisAutomated synthesis of large libraries of compounds.Enables high-throughput screening and rapid SAR exploration. oregonstate.edu
[2+2] Cycloaddition ReactionsPhotochemical reaction to form the azetidine ring.Access to complex and densely functionalized azetidines. rsc.org
Strain-Release HomologationReaction of azabicyclo[1.1.0]butanes to form azetidines.Provides access to unique substitution patterns. rsc.org

The presence of a four-membered azetidine ring imparts distinct molecular properties that influence how a compound interacts with its biological target. These properties include:

Conformational Rigidity: The strained nature of the azetidine ring restricts its conformational flexibility. This rigidity can pre-organize the substituents on the ring into a specific orientation, which can be advantageous for binding to a target protein by reducing the entropic penalty of binding.

Vectorial Orientation of Substituents: The defined geometry of the azetidine ring results in a specific spatial arrangement of its substituents. This "vectorial" orientation can be crucial for directing functional groups towards key interaction points within a binding site.

Modified Physicochemical Properties: The incorporation of an azetidine ring can alter a molecule's physicochemical properties, such as its solubility, lipophilicity (logP), and polar surface area (PSA). These properties are critical for drug absorption, distribution, metabolism, and excretion (ADME). For instance, azetidines are often used to enhance hydrophilicity and metabolic stability. researchgate.net

Introduction of a Basic Center: The nitrogen atom in the azetidine ring is basic and can be protonated at physiological pH. This positive charge can be involved in ionic interactions with acidic residues in a protein's active site, contributing to binding affinity.

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. taylorandfrancis.com This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a fragment hit is identified, it can be optimized into a more potent lead compound through chemical elaboration. taylorandfrancis.com

Azetidine-containing fragments are attractive for FBDD due to their three-dimensional character and the ability to introduce diverse functionality. The rigid azetidine scaffold can present pharmacophoric features in well-defined orientations, facilitating their recognition by a target protein.

Chirality, or the "handedness" of a molecule, plays a critical role in molecular recognition and biological activity. nih.gov Since many biological targets are chiral, the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure azetidine derivatives is therefore essential for exploring chiral chemical space and developing stereospecific drugs. nih.gov The stereochemistry at the carbon atoms of the azetidine ring can significantly influence the orientation of substituents and, consequently, the compound's binding affinity and selectivity.

SAR Paradigms for Azetidine-Containing Compounds

The systematic exploration of SAR for azetidine-containing compounds allows for the development of paradigms that guide the design of more effective molecules. These paradigms are based on understanding how structural modifications influence molecular behavior and interactions.

The rational exploration of structure-property relationships involves making systematic changes to a molecule's structure and evaluating the impact on its properties. nih.gov For azetidine derivatives, this can involve:

Varying Substituents: Systematically changing the size, shape, and electronic properties of substituents on the azetidine ring and at the nitrogen atom to probe their influence on activity.

Altering Stereochemistry: Synthesizing and testing different stereoisomers of a chiral azetidine derivative to determine the optimal configuration for target binding.

Modifying the Azetidine Core: Exploring different substitution patterns on the azetidine ring itself to understand the importance of substituent positioning.

Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to rationalize the observed SAR and to predict the activity of new, unsynthesized compounds. fiveable.me

The conformational constraints imposed by the azetidine ring can also influence the presentation of key pharmacophoric elements. For instance, the incorporation of an azetidine ring into dipeptide derivatives was found to induce a specific reverse-turn conformation that was important for their antiviral activity. nih.gov

Structural FeatureInfluence on Molecular Behavior and InteractionsExample
N-SubstitutionModulates lipophilicity, polarity, and can introduce key binding interactions.Bulky, lipophilic N-substituents on azetidin-2-ylacetic acid derivatives enhance GAT-1 inhibition. nih.gov
Ring SubstitutionAlters molecular shape, steric profile, and can introduce specific interactions with the target.Substituents at the C-terminal side-chain of azetidine-containing dipeptides are crucial for anti-HCMV activity. nih.gov
StereochemistryDetermines the three-dimensional arrangement of substituents, leading to stereospecific binding.The specific stereoisomer of a chiral azetidine can have significantly different biological activity.

Pharmacophore Modeling and Ligand Design Principles Conceptual Focus

Principles of Pharmacophore Generation for Azetidine (B1206935) Scaffolds

The azetidine ring, a four-membered saturated heterocycle, serves as a rigid and structurally valuable scaffold in medicinal chemistry. rsc.orgnih.gov Its inherent ring strain and defined three-dimensional geometry make it an attractive core for positioning functional groups in precise spatial orientations. rsc.orgenamine.net

The structure of 3-(1-(4-Chlorophenoxy)ethyl)azetidine presents several key chemical features that are fundamental to building a pharmacophore model. These features dictate the potential non-covalent interactions the molecule can form with a biological target.

Hydrogen Bond Acceptor (HBA): The nitrogen atom within the azetidine ring and the ether oxygen atom linking the ethyl group to the phenoxy ring can both act as hydrogen bond acceptors.

Hydrophobic & Aromatic Features: The 4-chlorophenyl group is a significant hydrophobic and aromatic feature. This region can engage in hydrophobic, pi-pi stacking, or other non-polar interactions within a receptor's binding pocket.

Ionizable (Positive): The secondary amine of the azetidine ring is basic (pKa of the conjugate acid is ~11.29) and can be protonated at physiological pH, acquiring a positive charge. wikipedia.org This allows for potential ionic interactions or salt bridges.

Structural Scaffold: The azetidine ring itself acts as a constrained three-dimensional scaffold, holding the other pharmacophoric elements in a specific spatial arrangement.

Table 1: Pharmacophoric Features of this compound

Feature Type Structural Origin Potential Interaction
Hydrogen Bond Acceptor (HBA) Azetidine Nitrogen, Ether Oxygen Interaction with H-bond donor groups on a target protein (e.g., -OH, -NH).
Aromatic Chlorophenyl Ring Pi-pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine).
Hydrophobic Chlorophenyl Ring, Ethyl Linker Van der Waals interactions within a non-polar binding pocket.
Ionizable (Positive) Azetidine Nitrogen (protonated) Ionic bonding with negatively charged residues (e.g., Aspartate, Glutamate).

The development of a pharmacophore model for an azetidine-containing compound can proceed via two primary pathways, depending on the available information. iaanalysis.comnih.gov

Ligand-Based Development: This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. iaanalysis.comquora.com By superimposing the structures of several active azetidine-containing analogues, a common set of chemical features and their spatial relationships can be identified, forming a hypothesis about the necessary interactions for activity. acs.org

Structure-Based Development: When the 3D structure of the target protein (e.g., from X-ray crystallography) is known, a pharmacophore can be derived directly from the binding site. iaanalysis.comresearchgate.net This method involves identifying key interaction points within the pocket—such as amino acid residues that can act as hydrogen bond donors/acceptors or form hydrophobic contacts—and creating a model that complements these features. nih.gov This approach can provide more accurate models that include "exclusion volumes," which define regions of space that a ligand cannot occupy. researchgate.net

Table 2: Comparison of Pharmacophore Development Strategies

Approach Requirements Advantages Disadvantages
Ligand-Based A set of active ligand molecules. Does not require a protein structure; computationally efficient. Model is hypothetical and based only on known ligands; may miss key interactions.
Structure-Based 3D structure of the biological target. Provides a more accurate representation of the binding site; can identify interactions not seen in known ligands. Requires high-resolution structural data of the target, which may not be available.

Application of Pharmacophore Models in Chemical Design

Once a pharmacophore model is established, it becomes a powerful tool for discovering and designing new molecules with desired biological activities.

A validated pharmacophore model can be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening. nih.gov This allows for the rapid identification of new molecules that possess the required pharmacophoric features in the correct spatial arrangement, even if their underlying chemical structure is different from the original template molecule.

Scaffold hopping is a specific application of this principle that aims to identify molecules with the same biological activity but a novel core structure. mdpi.comresearchgate.net For instance, a pharmacophore model derived from this compound could be used to find active compounds where the azetidine ring is replaced by another scaffold, such as a pyrrolidine (B122466), piperidine (B6355638), or cyclobutane (B1203170) ring, while preserving the critical interactions of the chlorophenoxy moiety. nih.govacs.org This strategy is valuable for escaping existing patent space or improving properties like metabolic stability. nih.gov

Pharmacophore models also guide the rational, iterative design of novel ligands. nih.gov By understanding the key required interactions, medicinal chemists can purposefully modify the azetidine scaffold to enhance potency and selectivity. The azetidine core provides a rigid anchor, allowing for systematic exploration of different substituents. acs.org For example, if a model indicates an unoccupied pocket near the azetidine ring that contains a hydrogen bond donor, a chemist could synthesize derivatives with an acceptor group (e.g., a carbonyl) at that position to form a new, favorable interaction, thereby improving binding affinity.

Consideration of Conformational Constraints and Chirality in Azetidine-Based Ligand Design

The rigid nature of the azetidine ring is a key advantage in ligand design. By acting as a conformational constraint, it reduces the number of low-energy shapes a molecule can adopt. enamine.netnih.gov This pre-organization of the molecule into a bioactive conformation can lead to higher binding affinity, as less conformational entropy is lost upon binding to the target. enamine.net

A critical aspect of designing ligands based on the this compound structure is the presence of two chiral centers: one at the C3 position of the azetidine ring and another at the benzylic carbon of the ethyl linker. This gives rise to multiple stereoisomers (enantiomers and diastereomers).

The precise three-dimensional arrangement of atoms is paramount for molecular recognition by a biological target. nih.gov Different stereoisomers will orient the key pharmacophoric features (e.g., the chlorophenoxy group and the azetidine nitrogen) in different spatial positions. Consequently, it is common for one isomer (the eutomer) to exhibit significantly higher biological activity than the others (the distomers). nih.govnih.gov For example, studies on other chiral azetidine-based compounds have demonstrated that a specific stereochemistry (e.g., 3S, 4S) can be essential for potent activity against a given target. nih.gov Therefore, stereoselective synthesis and characterization are crucial steps in the design and development of any chiral azetidine-based ligand to ensure the optimal geometry for target interaction. acs.org

Advanced Applications in Chemical Synthesis and Materials Science

Azetidines as Versatile Synthetic Building Blocks

The utility of azetidines in synthetic chemistry is largely driven by the high ring strain of the four-membered ring, which facilitates unique chemical transformations. This reactivity allows for the construction of intricate molecular frameworks and novel materials.

Building Blocks for Complex Organic Architectures

Azetidines are considered crucial building blocks in medicinal chemistry for creating diverse molecular scaffolds. nih.gov The rigid, three-dimensional structure of the azetidine (B1206935) ring can impart favorable physicochemical properties to bioactive molecules. The target compound, 3-(1-(4-Chlorophenoxy)ethyl)azetidine, incorporates several points for diversification. The secondary amine can be functionalized, while the chlorophenoxy group can be modified or used to modulate the electronic properties of the molecule. Synthetic strategies often involve the cyclization of amino alcohols or the functionalization of pre-formed azetidine cores. organic-chemistry.org For instance, densely functionalized azetidine ring systems can be used to generate a wide variety of fused, bridged, and spirocyclic ring systems for the development of chemical libraries. nih.gov

Precursors for Rearrangements Towards Expanded Ring Systems

The inherent strain of the azetidine ring makes it an excellent precursor for ring-expansion reactions, providing access to larger, often more common, nitrogen heterocycles such as pyrrolidines, piperidines, and even seven- or eight-membered rings like azepanes and azocanes. bohrium.comresearchgate.net These transformations are typically induced via the formation of a bicyclic azetidinium ion intermediate, which is then regioselectively opened by a nucleophile. bohrium.comelectronicsandbooks.com

The process often involves an intramolecular N-alkylation to form the strained bicyclic intermediate, which subsequently undergoes a nucleophilic attack. electronicsandbooks.com The regioselectivity of the ring-opening can be influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile used. electronicsandbooks.com Another pathway for ring expansion involves the generation of azetidinium ylides from the reaction of azetidine carboxylate esters with metallocarbenes, followed by an efficient bohrium.combhu.ac.in-shift to yield pyrrolidine (B122466) products. nih.gov This strategy has been successfully applied to the synthesis of pyrrolizidine (B1209537) alkaloids. nih.gov

Ring Expansion Method Intermediate Product(s) Key Features
Nucleophilic OpeningBicyclic azetidinium ionPyrrolidines, Piperidines, AzepanesStereospecific; regioselectivity influenced by substituents and nucleophiles. bohrium.comelectronicsandbooks.com
Ylide RearrangementAzetidinium ylidePyrrolidinesInvolves reaction with metallocarbenes and a subsequent bohrium.combhu.ac.in-shift. nih.gov
Photochemical Rearrangement1,3-biradicalPyrrolesOccurs with azetidine ketones upon photochemical irradiation. bhu.ac.in

Components in the Synthesis of Polymers and Foldamers

Azetidine derivatives are valuable monomers for the synthesis of polymers. Due to ring strain, they can undergo cationic ring-opening polymerization to produce polyamines, which have applications as coatings, and in chelation and materials templating. researchgate.netrsc.org This process can sometimes proceed as a "living" polymerization, allowing for control over the polymer's molecular weight and structure. researchgate.net

In the realm of biomimetic chemistry, azetidine-based amino acids are utilized as "foldamer" elements in peptide synthesis. acs.org The incorporation of these constrained cyclic amino acids into a peptide chain can induce specific secondary structures, such as γ-turns. acs.org This conformational control is crucial for designing peptides with specific biological functions or material properties. Theoretical and spectroscopic studies have shown that short oligomers of azetidine-derived amino acids can form stable, extended helical structures stabilized by unique hydrogen-bonding patterns, demonstrating their potential in protein engineering. mdpi.comresearchgate.net

Azetidines as Ligands in Catalysis

The nitrogen atom in the azetidine ring, with its available lone pair of electrons, makes these heterocycles effective ligands for coordinating with metal centers. When made chiral, they become powerful tools for asymmetric catalysis.

Chiral Azetidine Ligands in Asymmetric Catalysis

Chiral, non-racemic azetidine derivatives have been successfully employed as ligands and organocatalysts in a variety of asymmetric transformations since the early 1990s. birmingham.ac.ukresearchgate.net These reactions include Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.uk The constrained four-membered ring provides a rigid scaffold that can effectively transfer chiral information from the ligand to the product of the catalytic reaction.

For a molecule like this compound, the stereocenter in the ethyl sidechain could be used to direct stereoselective outcomes. Chiral azetidin-3-ones have been synthesized and serve as versatile precursors to a range of functionalized chiral azetidines. nih.gov Furthermore, copper(I)-catalyzed cycloadditions have been developed to produce chiral tetrasubstituted azetidines with high enantiomeric excess. nih.gov These chiral building blocks are invaluable for creating sophisticated catalysts for asymmetric synthesis. nih.govresearchgate.net

Table of Asymmetric Reactions Catalyzed by Chiral Azetidine Systems

Reaction Type Catalyst System Typical Enantioselectivity
Diethylzinc addition to aldehydes Chiral N-substituted azetidinylmethanols Moderate to high enantioselectivity
Henry (nitroaldol) Reaction Copper(II) complexes of azetidine-derived ligands High enantioselectivity birmingham.ac.uk
Friedel-Crafts Alkylation Azetidine-derived organocatalysts Good enantioselectivity birmingham.ac.uk

Role in Metal-Mediated Transformations

Azetidine derivatives serve as effective ligands in a range of metal-mediated transformations, particularly in cross-coupling reactions. The nitrogen atom coordinates to the metal center, influencing its reactivity and selectivity. For example, azetidine-based ligands have been used in palladium-catalyzed reactions. The specific structure of the ligand, including the substitution on the azetidine ring, can be tuned to optimize catalytic performance. The this compound molecule contains both a nitrogen atom for metal coordination and an aryl group, which can participate in electronic interactions within the catalytic complex. The development of nano-copper oxide-mediated reactions highlights the ongoing innovation in utilizing metal complexes for synthesizing complex heterocyclic structures. beilstein-journals.org

Integration of this compound in Advanced Chemical Systems and Materials Science

The integration of functionalized azetidines into advanced chemical systems often leverages the inherent ring strain of the azetidine core, which can facilitate ring-opening polymerization to produce polyamines. These polymers can have a range of applications, from drug delivery to coatings and adhesives. The substituents on the azetidine ring play a crucial role in defining the properties of the resulting polymers. In the case of this compound, the chlorophenoxy group could impart specific properties such as thermal stability, flame retardancy, or unique solubility characteristics to a polymer backbone.

Furthermore, the nitrogen atom in the azetidine ring can act as a ligand for metal catalysts or as a building block for supramolecular assemblies. The formation of coordination polymers or hydrogen-bonded networks could lead to materials with interesting optical, electronic, or catalytic properties. The stereochemistry of the ethyl group also introduces the possibility of creating chiral materials, which are of significant interest in areas such as asymmetric catalysis and separation science.

Currently, there is a lack of specific research data to create detailed tables on the performance of materials derived from this compound. Hypothetical research areas where this compound could be investigated are presented below.

Hypothetical Research Areas and Potential Data for Investigation:

Research AreaPotential Monomer/Building BlockPolymerization/Assembly MethodPotential Material Properties to Investigate
Functional Polymers N-functionalized this compoundCationic Ring-Opening PolymerizationThermal Stability (TGA), Glass Transition Temperature (DSC), Refractive Index, Solubility
Coordination Polymers This compoundSelf-assembly with metal salts (e.g., Cu(II), Zn(II))Crystal Structure (X-ray Diffraction), Porosity (BET analysis), Catalytic Activity
Supramolecular Gels Derivatives of this compound with hydrogen bonding motifsSelf-assembly in organic solventsGelation properties, Rheological behavior, Stimuli-responsiveness

The synthesis of such materials would likely involve multi-step processes, starting with the functionalization of the azetidine nitrogen, followed by controlled polymerization or assembly. Detailed characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Gel Permeation Chromatography (GPC), and various thermal and mechanical testing methods would be essential to understand the structure-property relationships of these novel materials.

Q & A

Basic Question: What are the recommended synthetic pathways and purification strategies for 3-(1-(4-Chlorophenoxy)ethyl)azetidine?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. For example:

  • Step 1: React 4-chlorophenol with a bromoethyl intermediate to form the phenoxyethyl moiety.
  • Step 2: Introduce the azetidine ring via a cycloaddition or ring-closing reaction under controlled pH and temperature .
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Critical Parameters: Optimize reaction time and stoichiometry using factorial design (e.g., 2³ factorial experiments) to assess the impact of temperature, catalyst concentration, and solvent polarity on yield .

Basic Question: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the 3D conformation, bond angles (e.g., 85.64–124.03° for azetidine derivatives), and intermolecular interactions .
  • NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR (e.g., δ 3.5–4.5 ppm for azetidine protons) and 2D techniques (COSY, HSQC) to confirm regiochemistry .
  • Computational Modeling: Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict electron density maps and frontier molecular orbitals, correlating with experimental UV-Vis spectra .

Advanced Question: What computational approaches are effective in predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Use software like COMSOL Multiphysics to model reaction trajectories and transition states in solvent environments .
  • Machine Learning (ML): Train ML models on existing kinetic data (e.g., Arrhenius parameters) to predict catalytic efficiency under novel conditions (e.g., non-polar solvents or high pressure) .
  • Validation: Cross-check computational predictions with experimental kinetic studies (e.g., stopped-flow spectrometry) to identify discrepancies and refine models .

Advanced Question: How can researchers resolve contradictions between theoretical predictions and experimental data in reaction mechanisms?

Methodological Answer:

  • Iterative Hypothesis Testing: Formulate competing mechanistic pathways (e.g., SN1 vs. SN2) and validate using isotopic labeling (²H/¹³C) or kinetic isotope effects .
  • In Situ Spectroscopy: Employ FTIR or Raman spectroscopy to monitor intermediate formation in real-time, comparing with DFT-predicted vibrational frequencies .
  • Error Analysis: Quantify uncertainties in computational parameters (e.g., basis set limitations) and experimental measurements (e.g., instrument sensitivity) to identify systematic biases .

Advanced Question: What methodologies are suitable for analyzing the compound’s structure-activity relationships (SAR) in medicinal chemistry?

Methodological Answer:

  • Bioisosteric Replacement: Synthesize analogs (e.g., replacing the chlorophenyl group with trifluoromethyl) and assay binding affinity against target receptors (e.g., GPCRs) .
  • Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding or hydrophobic interactions driving biological activity .
  • Data Integration: Combine SAR data with molecular docking results (AutoDock Vina) to prioritize analogs for preclinical testing .

Advanced Question: How can researchers optimize solvent systems for improving the compound’s solubility and stability?

Methodological Answer:

  • Ternary Phase Diagrams: Screen solvent mixtures (e.g., DMSO/water/PEG) using high-throughput solubility assays .
  • Accelerated Stability Studies: Expose the compound to stress conditions (40°C/75% RH) and analyze degradation products via LC-MS .
  • QSAR Modeling: Correlate Hansen solubility parameters (δD, δP, δH) with experimental solubility data to predict optimal solvents .

Advanced Question: What green chemistry principles can be applied to synthesize this compound sustainably?

Methodological Answer:

  • Catalyst Design: Use recyclable organocatalysts (e.g., proline derivatives) to reduce metal waste .
  • Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based solvents .
  • Process Intensification: Implement flow chemistry to minimize energy consumption and byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.